2-Pyridinesulfenic acid

Sulfenate stability Organosulfur reagents Synthetic methodology

Most sulfenic acids are too transient to isolate, blocking mechanistic studies. 2-Pyridinesulfenic acid (PySOH) solves this: its conjugate base was the first stable, fully characterized sulfenate salt. Procure PySOH to directly interrogate •OH radical generation (Mao et al., 2024), access clean 2-pyridyl sulfoxide synthesis, or prepare 2-pyridinesulfinate for Suzuki-Miyaura coupling. - Unique ipso-substitution entry from 2-sulfinylpyridine N-oxide; no benzenoid analog exists. - Enables metal-independent •OH generation studies; downstream oxidation products are inert. - Converts quantitatively to sodium 2-pyridinesulfinate (monitor by FT-IR shift from 870 cm⁻¹ to ~1040 cm⁻¹). - pKa of pyridine ring lowered to 3.64, confirming electron-withdrawing stabilization.

Molecular Formula C5H5NOS
Molecular Weight 127.17 g/mol
CAS No. 76410-89-4
Cat. No. B15437902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridinesulfenic acid
CAS76410-89-4
Molecular FormulaC5H5NOS
Molecular Weight127.17 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)SO
InChIInChI=1S/C5H5NOS/c7-8-5-3-1-2-4-6-5/h1-4,7H
InChIKeyNWTXNJSATUMNHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyridinesulfenic Acid: Identity & Procurement


2-Pyridinesulfenic acid (PySOH; CAS 76410-89-4; molecular formula C₅H₅NOS; MW 127.16) is a heteroaromatic sulfenic acid in which the –SOH moiety is directly attached to the 2-position of the pyridine ring [1]. Unlike the vast majority of simple sulfenic acids, which are too transient to isolate [2], the conjugate base of this compound—sodium 2-pyridinesulfenate—was the first stable sulfenate salt to be prepared and fully characterized [3]. The compound is accessed via a distinctive ipso-substitution reaction of 2-sulfinyl- or 2-sulfonylpyridine N-oxides with nucleophiles, a synthetic route that is unique to the 2-pyridyl scaffold and not available to benzenoid analogs [3][4]. Its relevance spans peptide disulfide-bond formation, mechanistic studies of sulfenic acid-mediated radical generation, and as a precursor to 2-pyridinesulfinic acid and downstream coupling reagents [5].

2-Pyridinesulfenic Acid: Why Generics Fail


Sulfenic acids as a compound class are notoriously unstable; simple representatives such as methanesulfenic acid (CH₃SOH) persist for approximately one minute in the gas phase and cannot be isolated in solution, while benzenesulfenic acid (PhSOH) has never been obtained as a pure substance [1][2]. In contrast, the 2-pyridyl scaffold confers a qualitatively different stability profile that enabled sodium 2-pyridinesulfenate to be prepared and characterized as the first example of a stable sulfenate salt [3]. This differential stability arises from the electron-withdrawing character of the pyridine ring, which attenuates the electrophilicity of the sulfenyl sulfur, combined with the unique ipso-substitution reactivity of the 2-position that provides a clean synthetic entry unavailable to benzene-based analogs [3][4]. Consequently, researchers who require a tractable, characterizable sulfenic acid or sulfenate anion cannot simply substitute a generic aromatic sulfenic acid and expect comparable stability, synthetic accessibility, or predictable reactivity in downstream applications such as disulfide-bond formation or mechanistic radical-generation studies [5].

2-Pyridinesulfenic Acid: Key Differentiators


Isolable Sulfenate Salt vs. Transient Benzenesulfenate

Sodium 2-pyridinesulfenate was the first stable sulfenate salt to be prepared and characterized by FT-IR spectroscopy, representing a landmark in sulfenic acid chemistry [1]. By contrast, sodium benzenesulfenate and sodium alkanesulfenates are not isolable and must be generated and functionalized in situ without characterization [2][3]. The Furukawa group explicitly identified sodium 2-pyridinesulfenate as 'the first example of stable sulfenate' in the 1989 Chemistry Letters communication [1].

Sulfenate stability Organosulfur reagents Synthetic methodology

Distinct FT-IR S–O Stretch vs. Sulfinate/Sulfonate

The sodium salt of 2-pyridinesulfenic acid exhibits a characteristic S–O stretching absorption at 870 cm⁻¹, measured by FT-IR spectroscopy, which is diagnostic of the sulfenate oxidation state (R–S–O⁻) [1]. This frequency is well-separated from the S=O stretching bands of the corresponding sulfinate (2-pyridinesulfinate, typically 1060–1040 cm⁻¹) and the SO₂ asymmetric/symmetric stretches of 2-pyridinesulfonate (1340–1290 and 1160–1135 cm⁻¹) [2]. The 3-trimethylsilyl-substituted analog (sodium 2-(3-trimethylsilyl)pyridinesulfenate) displays its S–O absorption at 890 cm⁻¹, confirming the sensitivity of this vibrational mode to ring substitution and providing a spectroscopic handle for identity and purity verification [1].

Vibrational spectroscopy Sulfenate characterization Quality control

Unique Ipso-Substitution Synthetic Route

2-Pyridinesulfenate is generated via a nucleophilic ipso-substitution at the 2-position of pyridine, a reactivity mode that is not available to benzene-based sulfinyl or sulfonyl substrates [1][2]. In this reaction, 2-alkyl- or 2-aryl-sulfinylpyridine N-oxides are treated with sodium ethoxide to afford the sodium sulfenate directly [1]. By contrast, alkane- and arenesulfenates lacking the 2-pyridyl directing/activating group require alternative methods such as elimination from β-sulfinyl acrylates or hydrolysis of sulfenyl halides, which often produce complex mixtures and do not permit isolation of the sulfenate [3]. The ipso-substitution route is mechanistically unique to azaheterocyclic sulfoxides and has been described as 'the first general method for the release of sulfenate anions' from simple precursors [2][3].

Ipso-substitution Sulfoxide chemistry Synthetic methodology

Key •OH-Generating Intermediate Role

In the PySH/H₂O₂ reaction system, pyridine-2-sulfenic acid (PySOH) was identified—via O-18 isotope labeling and ESI-Q-TOF-MS—as the key transient intermediate directly responsible for hydroxyl radical (•OH) production, rather than the downstream oxidation products pyridine-2-sulfinic acid or pyridine-2-sulfonic acid [1]. The study demonstrated that 2,2′-dithiodipyridine, PySOH, pyridine-2-sulfinic acid, and pyridine-2-sulfonic acid are produced stepwise, and among all these intermediates, only PySOH was the direct •OH progenitor [1]. This sulfenic acid-dependent •OH generation pathway was described as 'unprecedented' and was shown to be independent of transition metal ions, distinguishing PySOH from generic sulfenic acids whose •OH-generating capacity has not been documented [1].

Hydroxyl radical generation Mechanistic toxicology DNA damage

Sulfenyl Substituent Effect on Pyridine pKa

The electron-withdrawing effect of a 2-sulfenyl group substantially depresses the pKa of the pyridinium nitrogen. The Furukawa group measured the pKa of 2-methylsulfenylpyridine (2-CH₃S–C₅H₄N) as 3.64, compared to 5.23 for unsubstituted pyridine [1]. This ΔpKa of –1.59 units indicates that the 2-sulfenyl group exerts a significant σ-electron-withdrawing effect (σ* estimated at approximately +1.0 from the Taft correlation line, ρ* = –4.5) [1]. By comparison, 2-methylsulfinylpyridine (2-CH₃S(O)–C₅H₄N) has a pKa of only 0.17, reflecting the much stronger electron withdrawal of the sulfinyl group [1]. The intermediate pKa of the sulfenyl-substituted pyridine places it in a distinct reactivity window: it is sufficiently basic to be partially protonated at mildly acidic pH (relevant to biological and buffered aqueous conditions), yet significantly less basic than unsubstituted pyridine, affecting its nucleophilic/electrophilic partitioning in reactions [1].

Physical organic chemistry pKa determination Substituent effects

Stability–Reactivity Profile vs. Npys Reagents

3-Nitro-2-pyridinesulfenyl chloride (Npys-Cl) is a widely used stable sulfenyl halide and disulfide-bond-forming reagent in peptide chemistry [1]. However, Npys-Cl differs from 2-pyridinesulfenic acid in two critical respects: (i) oxidation state—Npys-Cl is a sulfenyl chloride (R–S–Cl), whereas 2-pyridinesulfenic acid is at the sulfenic acid (R–S–OH) oxidation level; (ii) the 3-nitro group in Npys-Cl provides extraordinary stabilization through both electron withdrawal and intramolecular S···O interactions evidenced by X-ray diffraction, rendering Npys-Cl stable for weeks at room temperature and >6 months at ≤0 °C [1][2]. 2-Pyridinesulfenic acid lacks this nitro stabilization and is consequently more reactive—its anion is rapidly oxidized to the sulfinate upon exposure to air [3]. This places the parent 2-pyridinesulfenic acid in a distinct niche: higher intrinsic reactivity than Npys derivatives, suited to applications requiring transient sulfenic acid intermediacy (e.g., •OH generation, rapid thiol trapping), whereas Npys reagents are preferred for controlled, stepwise disulfide bond construction [4].

Sulfenyl halides Peptide chemistry Protecting group strategy

2-Pyridinesulfenic Acid: Research & Industrial Applications


Sulfenic Acid-Dependent Radical Generation

As established by Mao et al. (2024), 2-pyridinesulfenic acid (PySOH) is the key intermediate responsible for •OH production in the PySH/H₂O₂ system, a finding confirmed by O-18 isotope labeling and ESI-Q-TOF-MS [1]. Researchers investigating metal-independent hydroxyl radical generation, DNA oxidative damage by N-heterocyclic thiols, or sulfenic acid redox biology require the authentic PySOH scaffold because the downstream oxidation products (2-pyridinesulfinic acid, 2-pyridinesulfonic acid) do not generate •OH. Procurement of 2-pyridinesulfenic acid enables direct interrogation of this unprecedented pathway, which has implications for understanding the toxicological and pharmacological properties of widely used 2-mercaptopyridine-based compounds [1].

Sulfoxide Synthesis via Sulfenate Alkylation

Sodium 2-pyridinesulfenate is a nucleophilic sulfenate anion that can be alkylated with electrophiles such as methyl iodide or benzyl bromide to produce 2-pyridyl sulfoxides [1]. This reactivity is consistent with the broader sulfenate alkylation methodology established by the Furukawa group, in which sulfenates released from azaheterocyclic sulfoxides react with reactive alkyl halides to afford sulfoxides [1]. This application leverages the unique ipso-substitution entry to the sulfenate—the sulfenate is generated cleanly from the corresponding sulfinylpyridine N-oxide and can be alkylated in situ, providing a route to 2-pyridyl sulfoxides that avoids direct sulfide oxidation and its associated over-oxidation problems [1].

Sulfinate Precursor for Suzuki–Miyaura Coupling

Sodium 2-pyridinesulfenate is rapidly converted to sodium 2-pyridinesulfinate upon exposure to oxygen [1]. Sodium 2-pyridinesulfinate is itself a valuable reagent for Pd-catalyzed Suzuki–Miyaura cross-coupling with aryl halides, providing access to diverse 2-arylpyridine derivatives as reported by the Willis laboratory . Thus, 2-pyridinesulfenic acid serves as a synthetic precursor to the sulfinate coupling partner, and the controlled oxidation step (sulfenate → sulfinate) can be monitored via the characteristic FT-IR shift (870 cm⁻¹ → ~1040 cm⁻¹) [2]. For laboratories synthesizing 2-pyridyl building blocks for medicinal chemistry or materials science, the sulfenate-to-sulfinate-to-coupling-product sequence constitutes a viable synthetic pathway that exploits the unique stability of the 2-pyridylsulfenate intermediate [1][2].

Model System for Sulfenic Acid Reactivity

The 2-pyridinesulfenic acid scaffold occupies a unique position in sulfenic acid chemistry: it is sufficiently stabilized by the electron-withdrawing pyridine ring to be isolable as its sodium salt, yet it retains the intrinsic reactivity of a sulfenic acid (rapid oxidation, electrophilic/nucleophilic ambivalence) [1]. This makes it an ideal model system for physical organic studies of sulfenic acid behavior, including pKa determination (the 2-sulfenyl group lowers the pyridine pKa by ~1.6 units relative to unsubstituted pyridine, to 3.64) [2], kinetic studies of sulfenate alkylation, and investigations of sulfenate-to-sulfinate oxidation mechanisms. Unlike sterically encumbered stable sulfenic acids (e.g., 1-triptycenesulfenic acid), 2-pyridinesulfenic acid offers a relatively unhindered sulfur center, making it a more realistic model for biologically relevant cysteine sulfenic acid environments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Pyridinesulfenic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.